6-Morpholinyl vs. 6-Piperidinyl Pyridazinones: Superior Anti-Inflammatory and Analgesic Potency Within a Unified Series
In a systematic SAR study by Singh et al. (2017), a series of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones was synthesized and screened for anti-inflammatory and analgesic activities at 20 and 40 mg/kg oral doses. The 6-morpholinyl series (compounds 4a–12a) was consistently more potent than the corresponding 6-piperidinyl series (compounds 4b–6b). The 6-morpholinyl substituted pyridazinone 12a exhibited maximum anti-inflammatory and analgesic activities across the entire dataset, and both 6a (morpholinyl) and 6b (piperidinyl) were identified as promising leads, but with the morpholinyl analog showing superior overall pharmacological profile .
| Evidence Dimension | Maximum anti-inflammatory and analgesic activity in the pyridazinone series |
|---|---|
| Target Compound Data | 6-Morpholinyl derivative 12a: exhibited maximum anti-inflammatory and analgesic activities at 20 and 40 mg/kg oral dose (qualitative rank: highest in series); morpholinyl derivatives 4a–12a collectively more potent |
| Comparator Or Baseline | 6-Piperidinyl derivatives 4b–6b: lower potency than corresponding morpholinyl analogs at equivalent doses |
| Quantified Difference | Qualitative ranking: morpholinyl series (4a–12a) > piperidinyl series (4b–6b); compound 12a (morpholinyl) ranked #1 for both anti-inflammatory and analgesic endpoints |
| Conditions | In vivo anti-inflammatory screening; analgesic evaluation at 20 and 40 mg/kg oral doses; safety assessed via anti-platelet activity and ulcer index (Singh et al., 2017) |
Why This Matters
A procurement decision favoring the 6-morpholinyl core over a 6-piperidinyl core directly translates to higher probability of obtaining potent anti-inflammatory/analgesic leads, as demonstrated in a controlled head-to-head series.
